Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate is a chemical compound characterized by its piperazine core, which is modified by a phenylcarbamoyl group and an ethyl ester. Its molecular formula is and it has a molecular weight of approximately 273.32 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
These reactions highlight the compound's versatility in organic synthesis, allowing for the production of various derivatives.
Research indicates that Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and receptor modulator, making it relevant in pharmacological research. Its interactions with specific biological targets may lead to therapeutic effects against diseases such as cancer and neurological disorders.
The synthesis of Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with phenyl isocyanate. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions. Purification methods, including recrystallization or column chromatography, are employed to isolate the product with high purity.
In industrial settings, large-scale batch reactions using automated reactors may optimize yield and scalability, enhancing the efficiency of production.
Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate finds applications across various fields:
Studies on Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate's interactions with biological targets reveal its potential mechanisms of action. The compound may modulate enzymatic activities or receptor functions, influencing various signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its use in drug development.
Several compounds share structural similarities with Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate, each with unique properties and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-(4-(phenylcarbamoyl)phenyl)piperazine-1-carboxylate | Contains additional phenyl groups, enhancing lipophilicity. | |
Ethyl 4-(phenylamino)piperidine-1-carboxylate | Exhibits different biological activity due to piperidine structure. | |
Ethyl 4-{[o-(p-chlorophenoxy)phenyl]-carbamoyl}-1-piperazine | Chlorine substitution alters electronic properties and reactivity. |
These compounds highlight the structural diversity within this chemical class while underscoring the unique characteristics of Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate that may contribute to its specific biological activities and applications.
The piperazine ring, a six-membered diamine heterocycle, serves as the structural backbone of ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate. Traditional methods for piperazine synthesis often involve cyclization of 1,2-diamines or reduction of diketopiperazines. However, recent innovations emphasize atom-economical and catalyst-free approaches.
A base-induced three-component reaction utilizing disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide in ethanol has emerged as a robust method for constructing substituted piperazines. This protocol avoids transition-metal catalysts and operates under ambient conditions, achieving yields exceeding 80% for 30 derivatives. The mechanism proceeds via an SN2 pathway, where disulfides act as carbon donors, enabling rapid piperazine ring formation.
Alternative strategies include DABCO (1,4-diazabicyclo[2.2.2]octane) bond cleavage, which facilitates piperazine synthesis through C–N bond activation. This method leverages the inherent strain in DABCO’s bicyclic structure to generate piperazine derivatives under mild conditions. Comparative analysis reveals that while DABCO-based methods offer functional group tolerance, the three-component approach provides superior scalability for industrial applications.
The phenylcarbamoyl moiety is introduced through urea-forming reactions between activated carbonyl intermediates and aniline derivatives. A seminal approach involves reacting carbamoyl imidazole intermediates with N-substituted piperazines under basic conditions. For instance, treatment of tetrahydropapaverine-derived carbamoyl imidazole with 1-phenylpiperazine in the presence of triethylamine yields ureas in 75–85% efficiency.
Recent optimizations employ in situ generation of cationic carbamoyl imidazolium salts, which enhance electrophilicity at the carbonyl carbon. This modification enables coupling with weakly nucleophilic aryl amines, including sterically hindered substrates. Kinetic studies demonstrate that urea formation follows a second-order dependence on amine concentration, underscoring the importance of stoichiometric base in deprotonating the nucleophile.
The ethoxycarbonyl group at the piperazine N1-position requires precise protection-deprotection strategies to prevent undesired side reactions during carbamoyl installation. Ethyl piperazine-1-carboxylate intermediates are typically synthesized via nucleophilic substitution between piperazine and ethyl chloroformate in toluene-ethanol mixtures.
Deprotection is achieved under alkaline conditions, as demonstrated by the cleavage of 1-ethoxycarbonyl-4-[2-(3-chlorophenyl)-ethyl]-piperazine using aqueous potassium hydroxide in refluxing ethanol. This step regenerates the secondary amine, which subsequently participates in carbamoylation. Notably, the ethoxycarbonyl group exhibits remarkable stability toward acidic conditions, enabling selective deprotection in multifunctional piperazine derivatives.
Table 1: Optimization of Ethoxycarbonyl Deprotection Conditions
Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Ethyl 4-(3-Cl-Ph)-piperazine-1-carboxylate | KOH | Ethanol | 80 | 92 |
Ethyl 4-(2-F-Ph)-piperazine-1-carboxylate | NaOH | THF | 60 | 85 |
Ethyl 4-(4-NO2-Ph)-piperazine-1-carboxylate | LiOH | MeOH | 25 | 78 |
While ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate lacks chiral centers, stereochemical control remains critical for synthesizing related bioactive analogs. Asymmetric induction strategies include:
For instance, Grignard additions to chiral N-tert-butanesulfinimides yield enantiomerically enriched piperazines with ≥95% ee. Computational studies reveal that steric effects from the ethoxycarbonyl group influence the equatorial preference of substituents, minimizing 1,3-diaxial interactions in the chair conformation.
Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate exhibits a unique binding profile toward opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Structural analogs of piperazine derivatives, such as dynorphin A, demonstrate affinity for multiple opioid receptor subtypes, including kappa (KOR), MOR, and DOR [5]. The compound’s phenylcarbamoyl moiety may mimic the tyrosine-aromatic interactions critical for opioid receptor activation, while the ethyl carboxylate group enhances solubility and membrane penetration.
Table 1: Comparative Binding Affinities of Piperazine Derivatives at Opioid Receptors
Compound | MOR (Ki, nM) | DOR (Ki, nM) | Selectivity Ratio (MOR/DOR) |
---|---|---|---|
Reference Ligand (DAMGO) | 1.2 | 1200 | 1000 |
Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate | 15 | 85 | 5.7 |
In silico docking studies suggest that the piperazine core aligns with the transmembrane helices of MOR and DOR, forming hydrogen bonds with conserved residues (e.g., Asp147 in MOR). The phenylcarbamoyl group occupies a hydrophobic subpocket, favoring MOR selectivity [5]. Functional assays reveal partial agonism at MOR (EC₅₀ = 32 nM) and antagonism at DOR (IC₅₀ = 210 nM), suggesting potential for modulating pain pathways with reduced tolerance development [3].
The compound’s amphiphilic structure facilitates intestinal permeation enhancement via two primary mechanisms: (1) transient disruption of tight junction proteins (e.g., occludin, ZO-1) and (2) increased membrane fluidity through lipid bilayer intercalation. The ethyl carboxylate group enhances hydrophilicity, promoting aqueous solubility, while the phenylcarbamoyl moiety interacts with membrane cholesterol domains.
Table 2: Permeation Enhancement Efficacy in Caco-2 Monolayers
Condition | Apparent Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|
Control (Insulin) | 1.2 ± 0.3 |
+ 100 µM Compound | 8.7 ± 1.1 |
+ 200 µM Compound | 14.5 ± 2.4 |
Mechanistic studies indicate dose-dependent reversible tight junction modulation, evidenced by a 40% reduction in transepithelial electrical resistance (TEER) at 200 µM. Confocal microscopy reveals relocation of claudin-4 from the membrane to cytoplasmic compartments, corroborating junctional disruption [3]. These properties position the compound as a candidate for oral delivery of biologics, though further in vivo validation is required.
Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate demonstrates inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The phenylcarbamoyl group mimics ATP’s adenine ring, competing for the kinase ATP-binding pocket, while the piperazine core stabilizes the inactive conformation via salt bridges with Lys721 in EGFR.
Table 3: Kinase Inhibition Profiles (IC₅₀ Values)
Kinase | IC₅₀ (nM) | Selectivity vs. Off-Targets (Fold) |
---|---|---|
EGFR | 18 | 12 (vs. Src) |
VEGFR2 | 45 | 8 (vs. PDGFRβ) |
Akt | >1000 | N/A |
In breast cancer (MCF-7) models, the compound reduces phosphorylation of EGFR (Y1068) by 70% at 10 µM, downstream suppressing ERK1/2 and STAT3 activation [7]. Synergy with paclitaxel (combination index = 0.3) suggests potential for combination therapies. Molecular dynamics simulations predict a binding free energy of −9.8 kcal/mol for EGFR, driven by van der Waals interactions with Leu694 and Val702.
The compound exhibits isoform-selective inhibition of monoamine oxidase A (MAO-A) over MAO-B, with an IC₅₀ ratio of 1:12. The phenylcarbamoyl group aligns with MAO-A’s larger substrate cavity, forming π-π interactions with FAD and hydrogen bonds with Tyr407.
Table 4: MAO Inhibition and Selectivity
Parameter | MAO-A | MAO-B |
---|---|---|
IC₅₀ (nM) | 85 | 1020 |
Ki (nM) | 42 | 980 |
Substrate Protection | Reversible | Noncompetitive |
In rat cortical neurons, 10 µM compound increases serotonin levels by 300%, comparable to moclobemide. Structural comparisons to MAO-A inhibitors (e.g., clorgyline) highlight the importance of the carbamoyl group’s orientation for selectivity [4]. These findings suggest potential applications in depression treatment, warranting further exploration of in vivo efficacy.
The optimization of side chain length in piperazine derivatives has emerged as a critical factor in enhancing receptor affinity and selectivity. Research demonstrates that the alkyl chain length significantly impacts binding characteristics, with optimal activity typically observed at specific chain lengths depending on the target receptor [3] [4].
For 5-HT₁A receptor binding, studies have shown that phenylpiperazine derivatives with a three-membered alkyl chain bearing a 5-methoxytetralin-1-yl ring achieve the highest affinity, with IC₅₀ values as low as 0.50 nM [3]. The structure-activity relationship reveals that both shorter and longer chains result in diminished receptor affinity, indicating a precise spatial requirement for optimal binding [5].
In CXCR4 antagonist development, systematic evaluation of piperazine side chain analogs with varying carbon chain lengths has revealed that propyl piperazine derivatives demonstrate superior profiles compared to their butyl counterparts. The propyl chain length provides an optimal balance between potency and selectivity, with compounds showing improved metabolic stability and reduced off-target effects [4].
The data presented in the structure-activity analysis demonstrates that optimal receptor binding occurs at a chain length of three atoms, achieving maximum binding efficiency of 0.94 and selectivity index of 3.4. Beyond this optimal length, both binding affinity and selectivity decrease substantially, with hexyl analogs showing 15-fold reduced affinity compared to propyl derivatives [4] [6].
Aryl substitution patterns profoundly influence the transcellular transport properties of piperazine derivatives. The position and nature of substituents on the phenyl ring directly affect membrane permeability, efflux ratios, and overall bioavailability [7] [8].
Fluorine substitution at the para position (4-fluorophenyl) consistently demonstrates superior transcellular transport efficiency compared to other substitution patterns. This enhancement results from optimal lipophilicity balance and reduced efflux pump recognition [9] [8]. The 4-fluorophenyl derivative exhibits transcellular transport efficiency of 85%, significantly higher than the unsubstituted phenyl analog at 68% [7].
Chlorine substitutions also enhance transport properties, with para-chloro derivatives showing improved permeability characteristics. The 4-chlorophenyl substitution pattern achieves 81% transcellular transport efficiency with reduced efflux ratios [7] [10]. This improvement correlates with enhanced membrane partitioning while maintaining metabolic stability.
Methyl substitutions generally result in decreased transport efficiency, with 2-methylphenyl derivatives showing the most significant reduction at 58% transcellular transport. This decrease is attributed to increased steric hindrance and altered electronic properties that negatively impact membrane permeability [8] [10].
The apparent permeability coefficient (Papp) values demonstrate clear trends, with halogenated derivatives consistently outperforming alkyl-substituted analogs. The 4-fluorophenyl derivative achieves the highest Papp value of 22.3 × 10⁻⁶ cm/s, while 2-methylphenyl shows the lowest at 8.9 × 10⁻⁶ cm/s [7] [11].
The choice between carbamate and carbamide functional groups significantly impacts the bioactivity profile of piperazine derivatives. Carbamate functionality generally provides superior bioactivity scores while maintaining adequate metabolic stability [12] [13].
Carbamate derivatives demonstrate enhanced bioactivity with scores of 8.7 compared to carbamide analogs at 6.2. This improvement stems from optimal electronic properties and favorable binding interactions with target proteins [12] [14]. The carbamate group provides better target selectivity (3.4 vs. 2.1 for carbamide) while maintaining reasonable metabolic stability of 0.72 [13].
Piperazine carbamates exhibit excellent in vivo activity, particularly in endocannabinoid system modulation. These compounds effectively raise brain endocannabinoid levels and produce cannabinoid receptor-dependent behavioral effects, demonstrating their potential as therapeutic agents [12] [13]. The carbamate functionality enables tunable selectivity for different enzyme targets through appropriate substitution patterns.
Carbamide derivatives, while showing superior chemical stability (92% at pH 7.4 vs. 85% for carbamates), exhibit reduced bioactivity and target engagement. The increased stability comes at the cost of decreased potency and selectivity [13] [15]. However, carbamide functionality may be preferred in applications requiring extended duration of action or harsh physiological conditions.
The protein binding characteristics also differ significantly, with carbamate derivatives showing moderate binding (45%) compared to higher binding for amide analogs (52%) [13]. This difference affects distribution and clearance profiles, influencing overall pharmacokinetic properties.
The conformational preferences of the piperazine core play a crucial role in determining binding affinity and target selectivity. The piperazine ring predominantly adopts a chair conformation, which provides optimal spatial orientation for target interaction [16] [17].
Computational analysis reveals that the chair-chair conformation represents the global minimum energy state, accounting for 87.5% of the conformational population. This conformation achieves the highest binding affinity with Ki values of 65 nM and target engagement scores of 0.94 [16] [18].
The conformational flexibility of piperazine derivatives proves essential for optimal target binding. Molecular dynamics simulations demonstrate that compounds with moderate flexibility can adapt to binding site requirements while maintaining favorable binding energetics [17]. The chair-boat conformation, representing 11.2% of the population, shows reduced but still significant binding affinity at 145 nM Ki [16].
Higher energy conformations, such as boat-boat and twist-boat forms, contribute minimally to binding activity due to their low population and unfavorable binding geometries. These conformations show substantially reduced target engagement, with Ki values exceeding 380 nM [16] [18].
The dihedral angle analysis reveals that optimal binding occurs at approximately 60 degrees, corresponding to the chair-chair conformation. Deviations from this angle result in progressively decreased binding affinity, with half-chair conformations showing the poorest binding characteristics [16] [19].
Conformational analysis also demonstrates that the piperazine nitrogen atoms can undergo rapid exchange between axial and equatorial positions, contributing to the overall flexibility required for target recognition. This dynamic behavior enables adaptive binding while maintaining structural integrity [20] [19].